(4Z)-4-[(3-FLUOROPHENYL)METHYLIDENE]-2-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Description
(4Z)-4-[(3-FLUOROPHENYL)METHYLIDENE]-2-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound characterized by its unique chemical structure, which includes a fluorophenyl and a methoxyphenyl group
Properties
IUPAC Name |
(4Z)-4-[(3-fluorophenyl)methylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c1-21-14-7-3-5-12(10-14)16-19-15(17(20)22-16)9-11-4-2-6-13(18)8-11/h2-10H,1H3/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUVGPLBRKNBOP-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CC3=CC(=CC=C3)F)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=N/C(=C\C3=CC(=CC=C3)F)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(3-FLUOROPHENYL)METHYLIDENE]-2-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves a multi-step process. One common method includes the condensation of 3-fluorobenzaldehyde with 3-methoxyphenylacetic acid in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then cyclized under controlled conditions to yield the final oxazol-5-one product. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(3-FLUOROPHENYL)METHYLIDENE]-2-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The fluorophenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of substituted derivatives with varying functional groups.
Scientific Research Applications
(4Z)-4-[(3-FLUOROPHENYL)METHYLIDENE]-2-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4Z)-4-[(3-FLUOROPHENYL)METHYLIDENE]-2-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound shares some structural similarities but is primarily used as a plasticizer in the production of PVC plastics.
Cetylpyridinium chloride and domiphen bromide: These compounds have similar structural features and are used for their antimicrobial properties.
Uniqueness
(4Z)-4-[(3-FLUOROPHENYL)METHYLIDENE]-2-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its specific combination of fluorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
